molecular formula C10H8ClN3O2S B2802608 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide CAS No. 306976-39-6

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Cat. No. B2802608
CAS RN: 306976-39-6
M. Wt: 269.7
InChI Key: QSVODSMJXQAITH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide, also known as 3-chloro-N-methylthiadiazol-5-ylbenzamide, is a synthetic compound that is used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 267.66 g/mol. It has a melting point of 191-193°C and a boiling point of 333°C. It is soluble in water and ethanol, and insoluble in most organic solvents.

Scientific Research Applications

Synthesis and Structural Characterization

  • Adhami et al. (2012) described the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd. The study highlights the formation of a new bond between sulfur and nitrogen atoms, creating a five-membered ring. The compounds were characterized by IR, NMR, mass spectrometry, and X-ray crystallography, providing insights into their structural properties (Adhami et al., 2012).

Biological Activities

  • Liu et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, showing significant activity against Bursaphelenchus xylophilus. This suggests potential applications in developing new nematicides (Liu et al., 2022).
  • Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showing promising in vitro anticancer activity against several human cancer cell lines. This work underscores the anticancer potential of such compounds (Tiwari et al., 2017).
  • Mohamed et al. (2020) reported the efficient synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and evaluated its insecticidal activity, highlighting the potential for developing new insecticidal agents (Mohamed et al., 2020).

Supramolecular Chemistry

  • Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior, revealing the significance of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This study contributes to the understanding of the role of small molecular modifications in the properties of supramolecular gels (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVODSMJXQAITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
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